![molecular formula C20H21ClN4O3S B2552294 2-{2-[(4-butylphényl)amino]-2-oxoéthyl}-N-(4-méthoxyphényl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1301767-45-2](/img/new.no-structure.jpg)

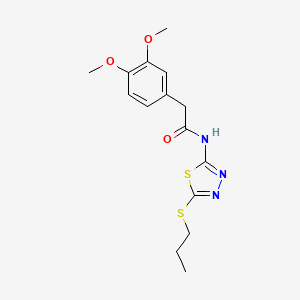

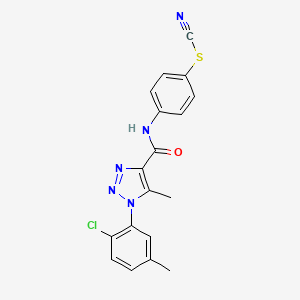

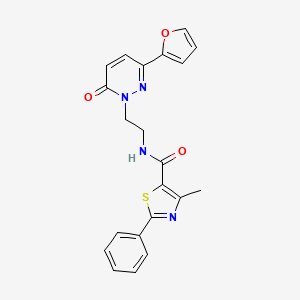

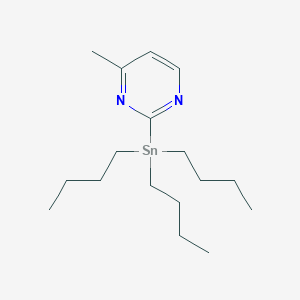

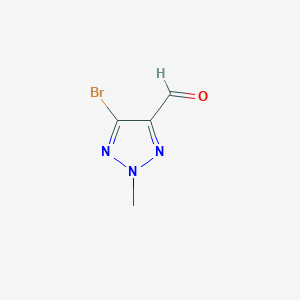

2-{2-[(4-butylphényl)amino]-2-oxoéthyl}-N-(4-méthoxyphényl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C20H21ClN4O3S and its molecular weight is 432.92. The purity is usually 95%.

BenchChem offers high-quality 2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- La structure unique du composé en fait un candidat prometteur pour le développement de sondes fluorescentes et d'agents d'imagerie. Les chercheurs ont exploré ses propriétés photophysiques, y compris le rendement quantique de fluorescence et la solvatochromie . Ces propriétés pourraient être exploitées pour la bio-imagerie, le suivi cellulaire et les applications diagnostiques.

- Les triazoloquinazolines, une classe de composés apparentés à notre molécule cible, ont démontré une activité antibactérienne . L'investigation du potentiel antimicrobien de notre composé contre des souches bactériennes spécifiques (telles que Staphylococcus aureus et Escherichia coli) pourrait constituer une voie de recherche précieuse.

- Des matériaux énergétiques très thermostables à base de structures triazole fusionnées ont été explorés . La stabilité et les propriétés de détonation de notre composé en font un candidat intéressant pour des investigations plus approfondies dans ce domaine.

- Des bis-triazoloquinazolines apparentées ont montré une activité cytotoxique contre des lignées cellulaires du cancer du sein . Les chercheurs pourraient explorer le potentiel de notre composé en tant qu'agent anticancéreux, en étudiant ses effets sur différentes lignées cellulaires cancéreuses.

- Des composés triazoloquinoxaline, similaires à notre molécule cible, ont présenté une activité antibactérienne et antifongique . Il pourrait être intéressant d'étudier les propriétés antivirales contre des virus spécifiques (par exemple, le virus de l'herpès simplex, la grippe).

Sondes fluorescentes et agents d'imagerie

Agents antibactériens

Matériaux énergétiques

Propriétés anticancéreuses

Agents antiviraux

Mécanisme D'action

Triazoles

are a class of compounds that have been found to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties . They can interact with various biological targets, often through the formation of hydrogen bonds with active site residues .

Propriétés

Numéro CAS |

1301767-45-2 |

|---|---|

Formule moléculaire |

C20H21ClN4O3S |

Poids moléculaire |

432.92 |

Nom IUPAC |

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-(3-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C20H21ClN4O3S/c1-12(2)14-5-4-6-17(11-14)22-19(26)18-13(3)23-24-20(18)29(27,28)25-16-9-7-15(21)8-10-16/h4-12,25H,1-3H3,(H,22,26)(H,23,24) |

Clé InChI |

PAQDLVRXJOKWDY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)

![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)

![2-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2552226.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2552229.png)

![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)